A457 Antagonist
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Overview
Description
A457 is a prokineticin receptor antagonist.
Scientific Research Applications
Angiotensin II Receptor-Independent Properties
Research has revealed significant findings about the Angiotensin II (Ang II) type 1 receptor (AT1) antagonists, like losartan (LOS), which have antiinflammatory and antiaggregatory properties. These properties are mediated through the LOS metabolite EXP3179, which inhibits COX-2 mRNA upregulation and COX-dependent generation of certain prostaglandins, leading to reduced inflammation and platelet aggregation. This demonstrates a unique mechanism of action beyond the traditional AT1 receptor antagonism (Krämer et al., 2002).
Cysteine Residues in Receptors
Another study focused on the adenosine A(2B) receptor, particularly the role of cysteine residues in its extracellular loop. This research is critical for drug development targeting this receptor, which is implicated in various diseases. The study found that specific cysteine residues are vital for ligand binding and receptor activation, highlighting the importance of these residues in receptor function and the potential for targeted drug design (Schiedel et al., 2011).
GABAb Receptors in the Hippocampus
Research on GABAb receptors in the hippocampus identified CGP 55845A as a potent antagonist. This antagonist effectively blocked various physiological consequences of GABAb receptor activation, such as postsynaptic hyperpolarization and depression of evoked IPSPs and EPSPs. This study's insights contribute significantly to understanding GABAb receptor functions and the potential therapeutic application of their antagonists (Davies et al., 1993).
Integrin Antagonists in Platelet-mediated Clot Retraction
The effects of various integrin antagonists on clotting and platelet-mediated clot retraction were explored in another study. This research provides valuable information on the differential efficacy of GPIIb/IIIa antagonists in inhibiting platelet-mediated clot retraction. Such insights are crucial for developing more effective antithrombotic therapies (Hantgan & Mousa, 1998).
Metabolism of Adenosine A2A Receptor Antagonists
In the context of Parkinson's disease (PD), the metabolism of new adenosine A2A receptor antagonists was studied. This research is significant for PD therapy, where these antagonists represent a promising therapeutic tool. The study focused on understanding the metabolic pathways of these drug candidates, highlighting their potential as mechanism-based inhibitors of CYP450 enzymes (Marucci et al., 2008).
Properties
CAS No. |
1233923-95-9 |
---|---|
Molecular Formula |
C26H33ClN2O3 |
Molecular Weight |
457.01 |
IUPAC Name |
1-Benzyl-pyrrolidine-3-carboxylic acid (9-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ylmethyl)-isobutyl-amide |
InChI |
InChI=1S/C26H33ClN2O3/c1-19(2)15-29(17-21-13-23(27)25-24(14-21)31-11-6-12-32-25)26(30)22-9-10-28(18-22)16-20-7-4-3-5-8-20/h3-5,7-8,13-14,19,22H,6,9-12,15-18H2,1-2H3 |
InChI Key |
IOXBZEKQVLIIQH-UHFFFAOYSA-N |
SMILES |
O=C(C1CN(CC2=CC=CC=C2)CC1)N(CC3=CC(Cl)=C4OCCCOC4=C3)CC(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
A457; A-457; A 457; A457 Antagonist; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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